REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][C:11]1[C:26]([CH3:27])=[C:25]([CH3:28])[C:14]2[O:15][C:16]([CH2:20][C:21](OC)=[O:22])([CH3:19])[CH2:17][CH2:18][C:13]=2[C:12]=1[CH3:29])(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC>[OH:10][C:11]1[C:26]([CH3:27])=[C:25]([CH3:28])[C:14]2[O:15][C:16]([CH2:20][CH2:21][OH:22])([CH3:19])[CH2:17][CH2:18][C:13]=2[C:12]=1[CH3:29] |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
methyl 2-(6-acetoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[1,2-b]pyran-2-yl)acetate
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C2=C(OC(CC2)(C)CC(=O)OC)C(=C1C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=C(OC(CC2)(C)CCO)C(=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |